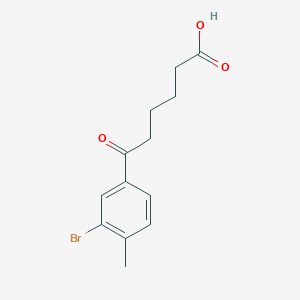

![molecular formula C21H22BrNO3 B1293290 3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-76-1](/img/structure/B1293290.png)

3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

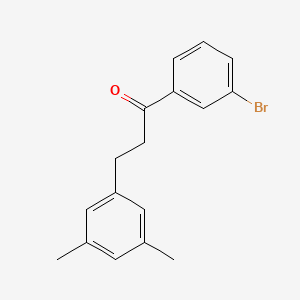

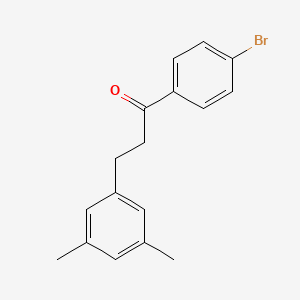

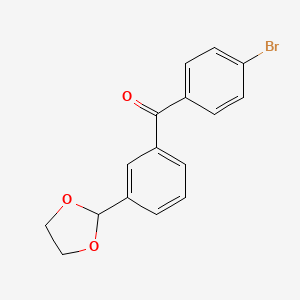

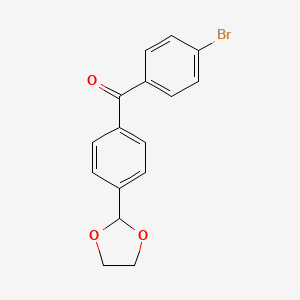

The compound "3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. The presence of a bromine atom and a spirocyclic structure suggests potential reactivity and utility in chemical synthesis. The benzophenone moiety is a common structural motif in organic chemistry, often used as a building block for further chemical transformations.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated using bromoepoxides as chiral building blocks derived from malic acid, which are then used to prepare various spirocyclic pheromones . The synthesis involves alkylation and oxirane opening reactions, yielding the desired carbon skeletons and functionality patterns. Similarly, the synthesis of brominated heterocycles has been achieved through reactions involving brominated intermediates and aryl phosphorodichloridates, indicating the versatility of bromine-containing compounds in constructing complex molecular architectures . Additionally, the oxidative spiro-bromocyclization of propiolamide mediated by ZnBr2 has been used to synthesize brominated spirocyclic diones, showcasing the utility of bromine in cyclization reactions .

Molecular Structure Analysis

The molecular structure of the compound likely features a spirocyclic framework, as indicated by the presence of the "1,4-dioxa-8-azaspiro[4.5]decyl" moiety. This structural motif is found in various spirocyclic compounds, which often exhibit interesting chemical and physical properties due to their rigid and complex three-dimensional shapes. The benzophenone unit is a well-known chromophore and can influence the electronic properties of the molecule .

Chemical Reactions Analysis

Brominated compounds, such as the one described, are typically reactive and can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile . The presence of a spirocyclic structure can also lead to unique reactivity patterns, such as intramolecular cyclization reactions to form complex heterocyclic systems . The benzophenone core can undergo further functionalization through reactions like the Friedel-Crafts acylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" are not detailed in the provided papers, we can infer that the presence of a bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The spirocyclic and benzophenone components may influence the compound's solubility in organic solvents and its ability to absorb light, respectively . The molecular rigidity of the spirocyclic structure could also impact the compound's crystallinity and stability .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYMYZTANBJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642854 |

Source

|

| Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |

CAS RN |

898757-76-1 |

Source

|

| Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.